molecular formula C14H12N4OS2 B2932913 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034498-44-5

1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2932913
CAS RN: 2034498-44-5
M. Wt: 316.4
InChI Key: GSDIFJIDNRUVPQ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, this compound has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been reported to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. In addition, this compound has been shown to improve lipid metabolism and to reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. In vitro and in vivo studies have shown that this compound can induce cytotoxicity and hepatotoxicity at high concentrations.

Future Directions

There are several potential future directions for research on 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, future research could focus on modifying the structure of this compound to improve its pharmacological properties, such as its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been achieved using several methods. One of the commonly used methods involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-isothiocyanatotoluene in the presence of a base. Another method involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-chloro-N-(thiophen-2-yl)acetamide in the presence of a base. Both methods have been reported to yield the desired compound in moderate to good yields.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

1-thiophen-2-yl-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c19-14(18-12-2-1-6-21-12)17-8-11-13(16-5-4-15-11)10-3-7-20-9-10/h1-7,9H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDIFJIDNRUVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

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